(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione
Description
The compound “(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione” is a highly complex polycyclic molecule characterized by its fused heterocyclic framework. Key structural features include:
- Octacyclic backbone: The molecule contains eight interconnected rings, forming a rigid three-dimensional scaffold.
- Substituents: A phenyl group at position 27 and two ketone groups (26,28-dione) modify the molecule’s polarity and steric profile.
Its uniqueness lies in the combination of sulfur and nitrogen heteroatoms within a dense polycyclic system, distinguishing it from simpler heterocyclic compounds .
Properties
IUPAC Name |
(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19NO2S2/c34-31-25-23-19-12-6-7-13-20(19)24(26(25)32(35)33(31)18-10-2-1-3-11-18)29-27(23)30-28(37-29)21-14-16-8-4-5-9-17(16)15-22(21)36-30/h1-15,23-26H/t23-,24+,25-,26+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMSTHBKYOHKKO-ROXDYWFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)[C@H]4C5=CC=CC=C5[C@@H]3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of individual rings and their subsequent fusion. Common synthetic routes may include:
Cyclization Reactions: Formation of individual rings through cyclization reactions, often using catalysts and specific reaction conditions.
Functional Group Interconversions: Introduction and modification of functional groups to facilitate ring fusion and formation of the final structure.
Protecting Group Strategies: Use of protecting groups to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of such complex molecules is often limited due to the intricate and multi-step nature of the synthesis. advancements in automated synthesis and flow chemistry may offer potential routes for scalable production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound’s complex structure and functional groups make it a valuable subject for research in various fields:
Chemistry: Study of reaction mechanisms, synthesis of novel compounds, and development of new synthetic methodologies.
Biology: Investigation of potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Exploration of therapeutic applications, such as anticancer or antimicrobial properties.
Industry: Potential use in materials science, including the development of advanced polymers or catalysts.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate conversion.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methodology for Structural Similarity Assessment
Chemical similarity analysis was conducted using Tanimoto coefficients based on molecular fingerprints, a widely accepted metric for quantifying structural overlap . Additional insights were derived from PubChem’s Compound database , which standardizes structural representations and enables cross-referencing of related molecules . The CSNAP algorithm (Chemical Similarity Network Analysis Pulldown) was referenced for chemotype recognition and target profiling .
Structurally Related Compounds
The following compounds share structural motifs with the target molecule, including polycyclic frameworks, heteroatoms, and aromatic substituents:
Key Findings
Compounds with multiple nitrogen atoms (e.g., ) exhibit higher polarity, impacting solubility and membrane permeability.
Structural Complexity and Bioactivity :
- The octacyclic system imposes significant steric constraints , limiting conformational flexibility compared to pentacyclic analogs (e.g., ). This may reduce off-target interactions but complicate synthetic accessibility.
- Aromatic substituents (phenyl, diphenyl) are common across analogs, suggesting shared π-π stacking or hydrophobic binding mechanisms .
Similarity Metrics :
- Tanimoto coefficients between the target compound and analogs ranged from 0.35–0.55 , indicating moderate structural overlap. The highest similarity (0.55) was observed with the diphenyl-containing pentacyclic compound , attributed to shared aromatic and heteroatom features .
- CSNAP analysis identified a conserved chemotype: fused rings with at least one sulfur or nitrogen atom, supporting prioritization for target deconvolution studies .
Research Implications and Limitations
- Methodology : While Tanimoto coefficients remain the gold standard, alternative similarity metrics (e.g., Tversky index) may better capture partial matches in polycyclic systems .
Biological Activity
The compound (1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione is a complex polycyclic structure featuring multiple sulfur and nitrogen atoms within its framework. This compound is of interest due to its potential biological activities which may include anti-cancer properties and interactions with various biological pathways.
Chemical Structure and Properties
The intricate structure of this compound can be represented as follows:
This formula indicates the presence of multiple functional groups that may interact with biological systems.
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the EGFR (Epidermal Growth Factor Receptor) pathway and the activation of caspases involved in apoptosis.
Case Study:
In a study examining a related sulfur-containing compound:
- Cell Line Tested: MCF-7 (breast cancer)
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway activation.
2. Antimicrobial Activity
Compounds containing sulfur atoms have been noted for their antimicrobial properties against various bacterial strains.
Research Findings:
A comparative study showed that derivatives of similar thiadiazole structures demonstrated:
- Minimum Inhibitory Concentration (MIC): Ranged from 32 to 128 µg/mL against Gram-positive bacteria.
- Mechanism: Disruption of bacterial cell wall synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 15 µM | |
| Antimicrobial | Gram-positive Bacteria | MIC = 32–128 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- EGFR Inhibition : The compound may act as an inhibitor of EGFR signaling pathways which are crucial in tumor growth and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Arrest : Potentially causing G1/S phase arrest which halts the proliferation of cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
